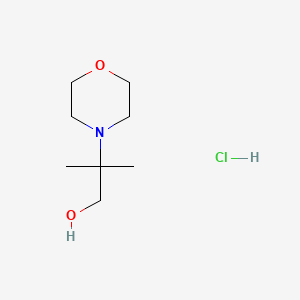

2-methyl-2-(morpholin-4-yl)propan-1-olhydrochloride

Description

2-Methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride is a tertiary alcohol derivative containing a morpholine ring system and a hydrochloride salt. Morpholine derivatives are widely studied for their applications in medicinal chemistry, particularly as intermediates in drug synthesis, due to their ability to enhance solubility and modulate pharmacokinetic properties. The hydrochloride salt form improves stability and bioavailability, making it a common choice for pharmaceutical formulations.

Properties

IUPAC Name |

2-methyl-2-morpholin-4-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(2,7-10)9-3-5-11-6-4-9;/h10H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYGUHACMYNBSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N1CCOCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 2-chloropropanol under basic conditions. The reaction proceeds as follows:

-

Reaction of Morpholine with 2-Chloropropanol

Reagents: Morpholine, 2-chloropropanol

Conditions: Basic conditions (e.g., sodium hydroxide)

Product: 2-methyl-2-(morpholin-4-yl)propan-1-ol

-

Formation of Hydrochloride Salt

Reagents: 2-methyl-2-(morpholin-4-yl)propan-1-ol, hydrochloric acid

Conditions: Acidic conditions

Product: 2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride

Industrial Production Methods

Industrial production of 2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of different alcohol derivatives.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

Functional Groups :

- The target compound’s alcohol group (propan-1-ol) contrasts with analogs bearing ketones (propan-1-one), amines, or carboxylic acids. These groups influence polarity, solubility, and reactivity. For example, the carboxylic acid derivative is more acidic, while the amine is basic.

- The hydroxyl position (propan-1-ol vs. propan-2-ol in ) affects hydrogen-bonding capacity and steric interactions.

Substituent Effects :

- Aromatic vs. Aliphatic : Compounds like and incorporate aromatic rings (naphthalene or phenyl), enhancing lipophilicity and π-π stacking interactions. The target compound lacks such groups, favoring simpler aliphatic interactions.

- Salt Forms : All listed compounds are hydrochlorides except , which is a neutral ketone. Salt formation improves aqueous solubility and crystallinity.

Amine-containing analogs (e.g., ) are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.

Biological Activity

2-Methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride is a chemical compound that has attracted attention in medicinal chemistry due to its unique structural features, including a morpholine ring and an alcohol functional group. This compound is notable for its lipophilicity, which enhances its ability to interact with various biological systems. This article provides an overview of the biological activities associated with this compound, including enzyme modulation, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride is , with a molecular weight of approximately 174.69 g/mol. The presence of the morpholine ring contributes significantly to its biological activity by facilitating interactions with biological macromolecules.

Enzyme Modulation

Research indicates that 2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride can act as an enzyme modulator , influencing various metabolic pathways. The compound exhibits both inhibitory and activating effects on specific enzymes, which can lead to alterations in cellular behavior and gene expression. Notably, it has been shown to interact selectively with enzymes involved in cellular signaling and metabolic processes, making it a valuable tool in pharmacological research.

Table 1: Summary of Enzyme Interactions

| Enzyme Target | Interaction Type | Effect on Activity |

|---|---|---|

| Protein Kinase A | Inhibitor | Decreased phosphorylation |

| Phosphodiesterase | Activator | Increased cyclic AMP levels |

| Acetylcholinesterase | Competitive inhibitor | Reduced neurotransmitter breakdown |

The mechanisms through which this compound exerts its effects include:

- Allosteric Modulation : Some studies suggest that it may act as an allosteric modulator, altering enzyme activity without directly competing with the substrate.

- Competitive Inhibition : Other research indicates that it may function as a competitive inhibitor against specific targets, impacting metabolic flux within cells.

Case Studies

Several case studies have explored the biological activity of 2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride:

- Case Study on Neurotransmission : A study investigated the effects of this compound on neurotransmitter levels in neuronal cultures. Results indicated that it significantly increased acetylcholine levels by inhibiting acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases.

- Cancer Cell Metabolism : Another study focused on cancer cell lines, revealing that treatment with this compound altered metabolic pathways associated with cell proliferation. It was found to inhibit specific kinases involved in cancer metabolism, indicating its potential as an anti-cancer agent.

- Inflammation Modulation : A recent study examined the anti-inflammatory properties of the compound in vitro, showing that it reduced the production of pro-inflammatory cytokines in macrophages. This suggests a role in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between 2-methylpropanoic acid derivatives and morpholine in dichloromethane, followed by HCl salt formation . To optimize yield and purity:

- Temperature Control : Maintain 0–5°C during morpholine addition to minimize side reactions.

- Solvent Selection : Use anhydrous dichloromethane to avoid hydrolysis.

- Stoichiometry : A 1:1.2 molar ratio of 2-methylpropanoic acid to morpholine ensures complete conversion.

- Post-Synthesis Analysis : Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) and confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) .

Q. How can the structural integrity of 2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride be validated using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the morpholine ring (δ 2.4–3.2 ppm for N–CH protons) and the central quaternary carbon (absence of splitting in -NMR).

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1). Refine using SHELXL (space group P2/c, Z = 4) to resolve bond lengths and angles, particularly the morpholine ring puckering and HCl salt formation .

Q. What are the recommended protocols for assessing the compound’s purity and stability under different storage conditions?

- Methodological Answer :

- Purity Assessment : Use reverse-phase HPLC (USP L46 column, 220 nm detection) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30). Acceptable purity thresholds: ≥98% for biological assays .

- Stability Testing : Store at –20°C in amber vials under nitrogen. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS for hydrolytic byproducts (e.g., free morpholine or carboxylic acid derivatives) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action in neuroprotection or anti-inflammatory pathways?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., COX-2 or NMDA receptors). Parameterize the morpholine ring’s electron density using DFT calculations (B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions in GROMACS (CHARMM36 force field) over 100 ns to assess binding stability. Key metrics: RMSD < 2 Å, hydrogen bond occupancy >70% .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC values across studies)?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., SH-SY5Y for neuroprotection) and normalize data to positive controls (e.g., ibuprofen for anti-inflammatory assays).

- Meta-Analysis : Apply Bayesian statistics to aggregate data from multiple studies, weighting results by assay robustness (e.g., fluorometric vs. colorimetric readouts) .

Q. How can impurity profiling during synthesis inform quality-by-design (QbD) approaches for pharmaceutical development?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions. Identify impurities via HR-MS and -NMR (e.g., oxidation at the morpholine ring or demethylation).

- QbD Workflow : Use Design of Experiments (DoE) to correlate reaction parameters (pH, temperature) with impurity levels. Optimize using response surface methodology (RSM) .

Q. What in vivo models are most appropriate for validating the compound’s analgesic efficacy, and how should pharmacokinetic parameters be optimized?

- Methodological Answer :

- Animal Models : Use the rat tail-flick test (thermal nociception) or CFA-induced inflammatory pain model. Administer orally (10 mg/kg) and measure plasma concentrations via LC-MS/MS.

- PK/PD Modeling : Fit data to a two-compartment model (ADAPT 5) to calculate t and bioavailability. Enhance solubility via co-crystallization with succinic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.